molecular formula C12H21N3O4S B2921056 N-[3-hydroxy-3-(oxan-4-yl)propyl]-1-methyl-1H-pyrazole-4-sulfonamide CAS No. 2034241-70-6

N-[3-hydroxy-3-(oxan-4-yl)propyl]-1-methyl-1H-pyrazole-4-sulfonamide

Cat. No.: B2921056
CAS No.: 2034241-70-6
M. Wt: 303.38
InChI Key: MUQDRHBMHAMVGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-hydroxy-3-(oxan-4-yl)propyl]-1-methyl-1H-pyrazole-4-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrazole ring, a sulfonamide group, and a tetrahydropyran (oxane) moiety. Its distinct chemical configuration makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-hydroxy-3-(oxan-4-yl)propyl]-1-methyl-1H-pyrazole-4-sulfonamide typically involves multiple steps, starting with the preparation of the pyrazole ring and the sulfonamide group. One common method involves the reaction of 1-methyl-1H-pyrazole-4-sulfonyl chloride with 3-hydroxy-3-(oxan-4-yl)propylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-hydroxy-3-(oxan-4-yl)propyl]-1-methyl-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the sulfonamide group can produce an amine.

Scientific Research Applications

N-[3-hydroxy-3-(oxan-4-yl)propyl]-1-methyl-1H-pyrazole-4-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-hydroxy-3-(oxan-4-yl)propyl]-1-methyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, potentially inhibiting enzyme activity. The pyrazole ring may also interact with aromatic residues through π-π stacking interactions, further modulating the activity of the target protein.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-hydroxy-3-(oxan-4-yl)propyl]-1H-pyrazole-4-sulfonamide
  • N-[3-hydroxy-3-(oxan-4-yl)propyl]-1-methyl-1H-pyrazole-4-carboxamide
  • N-[3-hydroxy-3-(oxan-4-yl)propyl]-1-methyl-1H-pyrazole-4-thiosulfonamide

Uniqueness

N-[3-hydroxy-3-(oxan-4-yl)propyl]-1-methyl-1H-pyrazole-4-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[3-hydroxy-3-(oxan-4-yl)propyl]-1-methylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O4S/c1-15-9-11(8-13-15)20(17,18)14-5-2-12(16)10-3-6-19-7-4-10/h8-10,12,14,16H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUQDRHBMHAMVGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)NCCC(C2CCOCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.